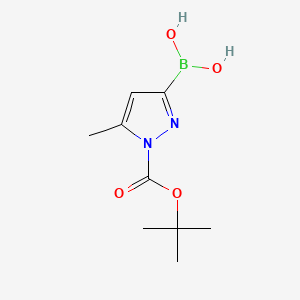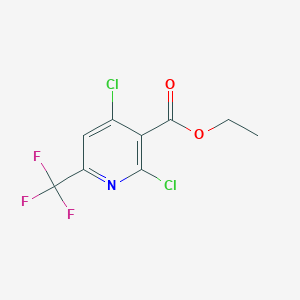
Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties . The presence of fluorine atoms in the structure enhances the biological activity and stability of the compound, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
The synthesis of ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate involves several steps. One common method includes the reaction of 2,4-dichloro-6-(trifluoromethyl)pyridine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is typically carried out under reflux conditions to ensure complete conversion. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, with nucleophiles such as amines and thiols.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate and its derivatives involves interactions with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to increased efficacy . The exact pathways and molecular targets vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate can be compared with other trifluoromethylpyridine derivatives, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 2,6-dichloro-4-(trifluoromethyl)pyridine . These compounds share similar structural features but differ in their reactivity and applications. The unique combination of chloro and trifluoromethyl groups in this compound provides distinct advantages in terms of stability and biological activity .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it a valuable intermediate in the synthesis of agrochemicals, pharmaceuticals, and other industrial products. Ongoing research continues to explore its potential in new and innovative applications.
Propriétés
Formule moléculaire |
C9H6Cl2F3NO2 |
|---|---|
Poids moléculaire |
288.05 g/mol |
Nom IUPAC |
ethyl 2,4-dichloro-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6Cl2F3NO2/c1-2-17-8(16)6-4(10)3-5(9(12,13)14)15-7(6)11/h3H,2H2,1H3 |
Clé InChI |
ONXAJTMZYKDUGI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(C=C1Cl)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


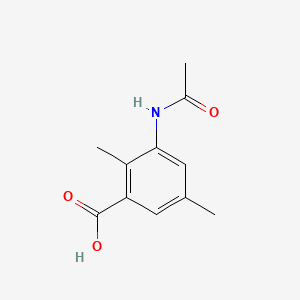


![2-Amino-3-[3-(propan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B15296893.png)

![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-benzo[D]imidazole](/img/structure/B15296920.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4,4-dichlorobutanoic acid](/img/structure/B15296928.png)
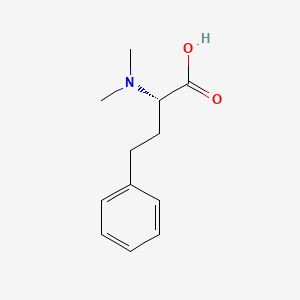
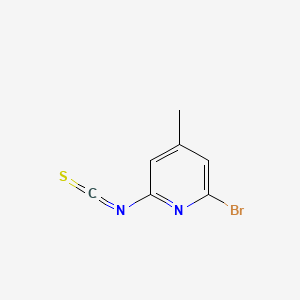
![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfinyl]acetate](/img/structure/B15296934.png)
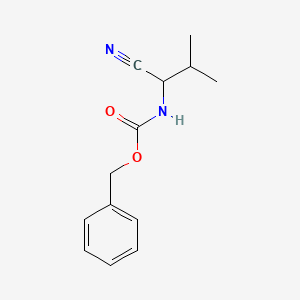

![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)
